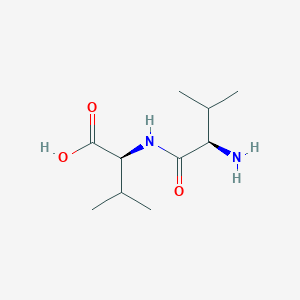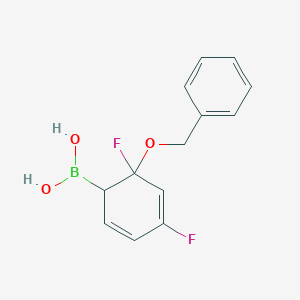
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C13H11BF2O3. It is a boronic acid derivative, characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid typically involves the reaction of 2,4-difluorophenol with phenylmethanol in the presence of a base, followed by borylation using a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include the use of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: phenylmethoxylation and borylation, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The compound acts as a nucleophile, transferring its aryl group to the palladium catalyst, which then couples with an electrophilic partner to form the desired product .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid
- 2,4-Difluoro-3-formylphenylboronic acid
- Phenylboronic acid
Comparison: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to phenylboronic acid, it offers enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of the fluorine atoms .
Eigenschaften
Molekularformel |
C13H13BF2O3 |
|---|---|
Molekulargewicht |
266.05 g/mol |
IUPAC-Name |
(4,6-difluoro-6-phenylmethoxycyclohexa-2,4-dien-1-yl)boronic acid |
InChI |
InChI=1S/C13H13BF2O3/c15-11-6-7-12(14(17)18)13(16,8-11)19-9-10-4-2-1-3-5-10/h1-8,12,17-18H,9H2 |
InChI-Schlüssel |
KIZBCBOKSGLYSL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1C=CC(=CC1(OCC2=CC=CC=C2)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


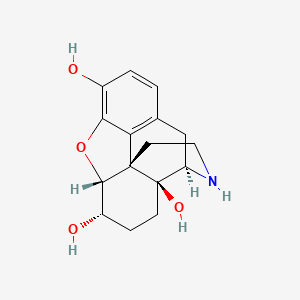
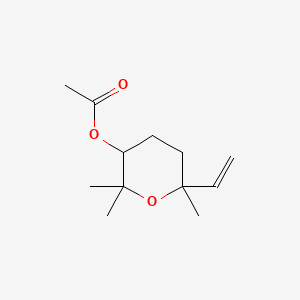
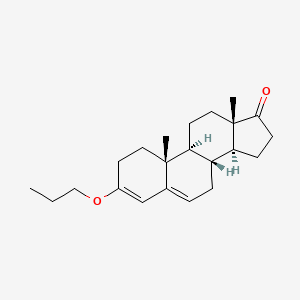
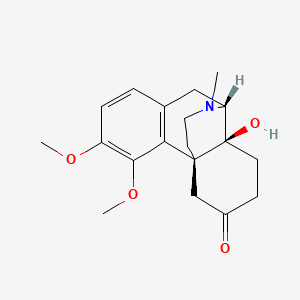

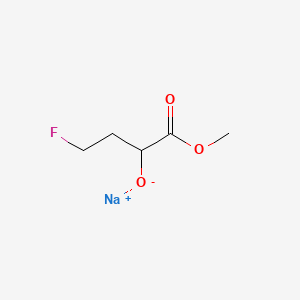

![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)

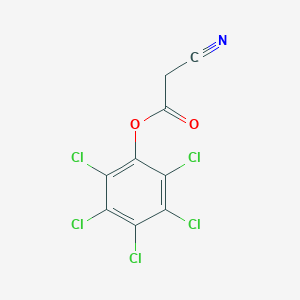
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
